[(2-Bromophenyl)methyl](thiophen-2-ylmethyl)amine
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Overview
Description
(2-Bromophenyl)methylamine is an organic compound that features both a bromophenyl and a thiophenyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for (2-Bromophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and thiophenyl groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
(2-Bromophenyl)methylamine can be compared with other similar compounds such as:
(2-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
(2-Bromophenyl)methylamine: Similar structure but with a furan ring instead of a thiophene ring, which may influence its electronic properties and applications.
(2-Bromophenyl)methylamine:
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H12BrNS/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 |
InChI Key |
DCVBXVLDASGLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CS2)Br |
Origin of Product |
United States |
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